1-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine 1-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1152680-68-6
VCID: VC3038933
InChI: InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)13-8-14(15)17(16-13)12-6-7-20(18,19)9-12/h2-5,8,12H,6-7,9,15H2,1H3
SMILES: CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3
Molecular Formula: C14H17N3O2S
Molecular Weight: 291.37 g/mol

1-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

CAS No.: 1152680-68-6

Cat. No.: VC3038933

Molecular Formula: C14H17N3O2S

Molecular Weight: 291.37 g/mol

* For research use only. Not for human or veterinary use.

1-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine - 1152680-68-6

Specification

CAS No. 1152680-68-6
Molecular Formula C14H17N3O2S
Molecular Weight 291.37 g/mol
IUPAC Name 2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C14H17N3O2S/c1-10-2-4-11(5-3-10)13-8-14(15)17(16-13)12-6-7-20(18,19)9-12/h2-5,8,12H,6-7,9,15H2,1H3
Standard InChI Key HUMRIBYHMWHGFW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3
Canonical SMILES CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3

Introduction

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine is a synthetic heterocyclic compound with the molecular formula C14H17N3O2SC_{14}H_{17}N_3O_2S and a molecular weight of 291.37 g/mol. It belongs to the class of pyrazole derivatives, which are known for their wide range of biological and pharmacological activities. The compound features a tetrahydrothiophene ring with a sulfone group (SO2SO_2) and a pyrazole core substituted with a 4-methylphenyl group and an amine group.

IUPAC Name and Synonyms

  • IUPAC Name: 2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-amine

  • Synonyms:

    • 3-(5-Amino-3-(p-tolyl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide

    • 2-(1,1-Dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-amine

Synthesis

The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine typically involves:

  • Formation of the Pyrazole Core: Pyrazole derivatives are often synthesized via cyclization reactions involving hydrazines and diketones or β-keto esters.

  • Incorporation of the Sulfone Group: The tetrahydrothiophene ring is oxidized to introduce the sulfone functionality (SO2SO_2).

  • Substitution with the Methylphenyl Group: Electrophilic substitution reactions are used to attach the para-methylphenyl group.

Further details on specific reaction conditions (e.g., catalysts, solvents, temperatures) are unavailable in the provided data but can be inferred based on standard organic synthesis protocols.

Biological Significance

Although specific biological studies on this compound are not detailed in the available sources, pyrazole derivatives are widely studied for their potential activities, including:

  • Anti-inflammatory properties: Many pyrazoles act as inhibitors of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Antimicrobial activity: Pyrazoles often exhibit antibacterial or antifungal effects.

  • Anticancer potential: Some pyrazole derivatives have been investigated as inhibitors of cancer cell growth.

Given its structure, this compound may be a candidate for further pharmacological evaluation.

Spectroscopic Techniques

Standard methods for characterizing compounds like this include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as amines (NH2-NH_2) and sulfones (SO2SO_2).

Computational Descriptors

The InChIKey for this compound is:

text
HUMRIBYHMWHGFW-UHFFFAOYSA-N

Applications and Future Research

This compound's structural features suggest potential applications in:

  • Drug Discovery: Its heterocyclic framework makes it a promising scaffold for developing pharmaceuticals.

  • Material Science: Sulfone-containing compounds are often used in polymer chemistry due to their thermal stability.

  • Catalysis: The sulfone group can serve as a ligand or active site in catalytic processes.

Further research should focus on:

  • Evaluating its biological activity through in vitro and in vivo experiments.

  • Exploring its physicochemical properties for material science applications.

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